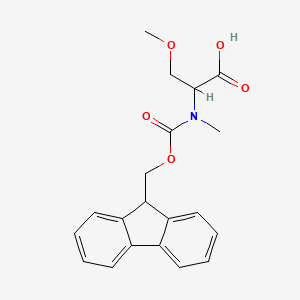

N-Fmoc-N,O-dimethyl-D-serine

CAS No.:

Cat. No.: VC3228479

Molecular Formula: C20H21NO5

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21NO5 |

|---|---|

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxypropanoic acid |

| Standard InChI | InChI=1S/C20H21NO5/c1-21(18(12-25-2)19(22)23)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23) |

| Standard InChI Key | CTHCRMIWFPLNJK-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Properties

N-Fmoc-N,O-dimethyl-D-serine is a chemically modified version of the amino acid D-serine, featuring specific protective and functional groups that enhance its utility in chemical synthesis workflows. The compound has distinct chemical characteristics that determine its behavior and applications.

Structural Characteristics

N-Fmoc-N,O-dimethyl-D-serine is characterized by the following chemical properties:

-

Molecular Formula: C20H21NO5

-

Molecular Weight: 355.4 g/mol

-

IUPAC Name: (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxypropanoic acid

The compound features multiple functional modifications to the D-serine base structure. Most notably, it contains the fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for the amino functionality. Additionally, it includes methyl groups at both the nitrogen (N-methyl) and oxygen (O-methyl) positions, creating a fully protected and modified amino acid derivative highly suitable for specific peptide synthesis applications.

Physical and Chemical Characteristics

The physical state of N-Fmoc-N,O-dimethyl-D-serine is typically a solid at room temperature. The compound's solubility properties are influenced by its various functional groups, with the Fmoc group contributing hydrophobic character while the carboxylic acid moiety provides some hydrophilic properties. This amphipathic nature is advantageous in peptide synthesis protocols where solubility in various reaction media is required.

The following table summarizes the key chemical properties of N-Fmoc-N,O-dimethyl-D-serine:

| Property | Value |

|---|---|

| Molecular Formula | C20H21NO5 |

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxypropanoic acid |

| Stereochemistry | D configuration (R at the alpha carbon) |

| Key Functional Groups | Fmoc (protection), N-methyl, O-methyl, carboxylic acid |

Synthesis Methods

The synthesis of N-Fmoc-N,O-dimethyl-D-serine typically involves multiple chemical transformations starting from D-serine. While the search results don't provide a direct synthesis route specifically for this compound, related methods for similar compounds offer insights into potential approaches.

Protective Group Chemistry

The synthesis of N-Fmoc-N,O-dimethyl-D-serine would likely build upon established methods for introducing the Fmoc protecting group to amino acids. In related syntheses, the Fmoc group is typically introduced using Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) under basic conditions . The literature describes methods for the preparation of N-protected serine derivatives, with specific attention to maintaining stereochemical integrity during the synthesis process.

N-Methylation Strategies

For the N-methyl component, the research literature indicates that synthesizing N-methylated serine derivatives often employs a strategy involving oxazolidinone intermediates. As described for related compounds, this typically involves:

-

Protection of the hydroxyl group (frequently using TBDMS or benzyl protection)

-

Formation of an oxazolidinone intermediate using paraformaldehyde

-

Reduction of the oxazolidinone to introduce the N-methyl group

The literature specifically notes that direct N-methylation of serine can be problematic due to competing O-methylation or dehydration reactions, hence the development of specific protection/deprotection strategies is crucial .

O-Methylation Approaches

The O-methylation step would likely be performed using standard alkylation procedures with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a suitable base. The timing of this step within the synthetic sequence would be crucial to avoid unwanted side reactions.

A comprehensive synthesis would require careful orchestration of these various transformations to maintain the stereochemical integrity of the D-configuration while achieving selective functionalization of the desired positions.

Applications in Peptide Chemistry

N-Fmoc-N,O-dimethyl-D-serine serves important functions in the field of peptide chemistry, particularly in the synthesis of complex peptides with specific structural and functional requirements.

Role in Solid-Phase Peptide Synthesis

The compound is primarily utilized as a building block in peptide synthesis, where the Fmoc group functions as a temporary protecting group that can be selectively removed under basic conditions. This orthogonal protection strategy allows for the controlled, sequential addition of amino acids in solid-phase peptide synthesis protocols.

The N-methyl and O-methyl modifications provide additional advantages in peptide synthesis:

-

N-methylation alters the conformational properties of the resulting peptide backbone

-

O-methylation protects the serine side chain hydroxyl group, preventing unwanted side reactions

-

These modifications can improve the pharmacological properties of the resulting peptides, including enhanced stability against enzymatic degradation

Biological Relevance

While N-Fmoc-N,O-dimethyl-D-serine itself is primarily a synthetic building block, understanding its biological context requires consideration of its parent compound, D-serine, which has significant biological importance.

D-Serine in Neurotransmission

D-serine, the unmodified parent compound of N-Fmoc-N,O-dimethyl-D-serine, plays crucial roles in neurological function. Research has established that D-serine acts as an endogenous ligand for the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory formation.

This neurobiological significance has driven interest in D-serine derivatives, including protected and modified versions such as N-Fmoc-N,O-dimethyl-D-serine, for potential applications in neurological research and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume